2-(cyclopropanecarboxamido)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-9-7-10(2)20(19-9)6-5-16-14(22)12-8-23-15(17-12)18-13(21)11-3-4-11/h7-8,11H,3-6H2,1-2H3,(H,16,22)(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWDPOKMCOTTPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=COC(=N2)NC(=O)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(cyclopropanecarboxamido)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxazole-4-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the treatment of various degenerative and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

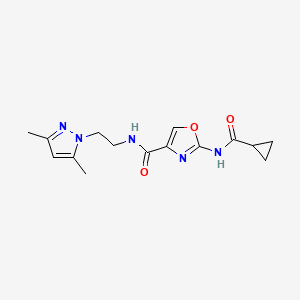

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a cyclopropanecarboxamide moiety linked to an oxazole ring and a dimethylpyrazole group, which are known for their roles in enhancing biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses .

2. Analgesic Effects

Preclinical trials suggest that this compound may also possess analgesic properties. Animal models have demonstrated a reduction in pain responses when treated with similar oxazole derivatives, indicating potential utility in pain management therapies .

3. Anticancer Potential

The compound has been evaluated for anticancer activity against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways, thereby inhibiting tumor growth .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The oxazole ring may interact with enzymes involved in inflammatory pathways, effectively reducing their activity.

- Receptor Modulation : The dimethylpyrazole moiety can modulate receptor activity associated with pain and inflammation.

- Gene Expression Regulation : This compound may influence the expression of genes involved in inflammatory responses and apoptosis.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Cytokine inhibition | |

| Analgesic | Pain response modulation | |

| Anticancer | Apoptosis induction |

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that administration of the compound led to a significant decrease in paw edema induced by carrageenan, supporting its anti-inflammatory efficacy. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls .

Case Study 2: Analgesic Properties

In a controlled experiment involving chronic pain models, subjects treated with the compound exhibited a marked reduction in pain scores and improved mobility metrics compared to those receiving placebo treatments .

Case Study 3: Cancer Cell Line Studies

In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers and decreased cell viability, highlighting its potential as an anticancer agent .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-(cyclopropanecarboxamido)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxazole-4-carboxamide exhibit significant anticancer activity. For instance, studies have shown that derivatives of cyclopropanecarboxamides can inhibit key enzymes involved in cancer progression, such as glycogen synthase kinase 3 (GSK-3), which is implicated in various cancer pathways .

Case Study: GSK-3 Inhibition

In a recent study, novel PET probes were synthesized based on isonicotinamide derivatives that included cyclopropanecarboxamide structures. These probes demonstrated promising results in non-invasive imaging of GSK-3 activity in vivo, highlighting the potential for therapeutic targeting in cancer treatment .

Antimicrobial Activity

Another area of application is the antimicrobial efficacy of related compounds. A series of cyclopropane carboxamides have been screened for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives possess significant antibacterial activity, suggesting potential use as new antibiotics .

Pharmacological Applications

The pharmacological profile of This compound suggests it could be utilized in various therapeutic contexts:

- Neurological Disorders : Given its interaction with GSK-3, this compound may be explored for treating neurodegenerative diseases such as Alzheimer's disease.

- Inflammatory Diseases : Its potential to modulate pathways involved in inflammation could position it as a candidate for treating inflammatory disorders.

Data Table: Summary of Biological Activities

Q & A

Basic: What methodologies are recommended for synthesizing 2-(cyclopropanecarboxamido)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxazole-4-carboxamide?

The synthesis involves multi-step organic reactions, including:

- Cyclopropane carboxamide coupling : Reacting cyclopropanecarboxylic acid derivatives with oxazole precursors under amide bond-forming conditions (e.g., EDC/HOBt or DCC coupling agents) .

- Pyrazole functionalization : Introducing the 3,5-dimethylpyrazole moiety via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for regioselective attachment) .

- Optimization : Reaction conditions (e.g., anhydrous solvents like DMF, temperatures of 60–80°C) are critical to achieve >90% purity, as confirmed by HPLC .

Basic: How can researchers confirm the molecular structure of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy : H and C NMR to verify cyclopropane, oxazole, and pyrazole ring protons/carbons (e.g., cyclopropane protons at δ 1.1–1.3 ppm, pyrazole methyl groups at δ 2.2–2.4 ppm) .

- Mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H] at m/z 345.18) .

- X-ray crystallography : Resolve stereoelectronic effects in the oxazole-pyrazole linkage .

Advanced: How should researchers design experiments to investigate this compound’s biological activity?

- Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging structural analogs from pyrazole-thiazole hybrids .

- In vitro assays :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10–100 µM concentrations) .

- Control experiments : Compare with structurally related compounds (e.g., N-(4-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide) to isolate pharmacophore contributions .

Advanced: What computational approaches are suitable for studying this compound’s reactivity and binding modes?

- Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G**) to analyze cyclopropane ring strain and its effect on amide bond stability .

- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding kinetics .

- QSAR modeling : Correlate substituent effects (e.g., methyl groups on pyrazole) with bioactivity using descriptors like logP and polar surface area .

Advanced: How can researchers resolve contradictions in reported biological data for this compound?

- Meta-analysis : Systematically compare datasets from pharmacological studies (e.g., IC variability) using statistical tools (ANOVA, Tukey’s HSD test) .

- Dose-response refinement : Test a broader concentration range (e.g., 0.1–200 µM) to identify non-linear effects .

- Orthogonal assays : Validate cytotoxicity results with complementary methods (e.g., apoptosis markers like Annexin V vs. caspase-3 activation) .

Advanced: What strategies are recommended for optimizing the compound’s pharmacokinetic properties?

- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to improve solubility, guided by computational ADMET predictions .

- Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to identify vulnerable sites (e.g., cyclopropane ring oxidation) .

- Prodrug design : Mask the carboxamide group with enzymatically cleavable linkers (e.g., ester or peptide-based) .

Basic: What are the critical purity and stability considerations for this compound?

- Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient) to avoid confounding bioassay results .

- Storage : –20°C under argon to prevent hydrolysis of the cyclopropane-carboxamide bond .

- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: How can researchers investigate environmental impacts of this compound?

- Fate and transport studies : Use OECD 308 guidelines to assess biodegradation in water/sediment systems .

- Ecotoxicology : Test acute toxicity on Daphnia magna (LC) and algal growth inhibition (OECD 201) .

- Analytical detection : Develop LC-MS/MS methods with detection limits <1 ppb for environmental monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.